Tildacerfont - 1014983-00-6

Tildacerfont

Catalog Number: EVT-285336
CAS Number: 1014983-00-6
Molecular Formula: C20H26ClN5OS
Molecular Weight: 420.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tildacerfont is a corticotropin-releasing factor receptor-1 antagonist containing an unfused thiazole ring
Source and Classification

Tildacerfont originates from research conducted by Spruce Biosciences, a biotechnology company focused on developing therapies for rare endocrine disorders. The compound is classified as a second-generation non-steroidal CRF1 receptor antagonist, which differentiates it from earlier generations that had higher lipophilicity and potential toxicities due to tissue accumulation .

Synthesis Analysis

Technical Parameters

  • Starting Materials: Specific precursors used in the synthesis remain undisclosed.
  • Reagents and Catalysts: The synthesis likely employs standard organic reagents and catalysts suitable for forming complex organic molecules.
  • Reaction Conditions: Controlled temperature and pressure conditions are maintained throughout the synthesis to ensure high yield and purity.
Molecular Structure Analysis

Tildacerfont's molecular structure is characterized by its unique arrangement of atoms that enables its selective binding to the CRF1 receptor. Although specific structural data such as molecular formula or 3D conformation are not detailed in available literature, it is known that:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific formulation).
  • Functional Groups: The structure incorporates various functional groups that enhance its receptor affinity while minimizing off-target effects.

The design of Tildacerfont allows it to effectively inhibit the CRF1 receptor, which is crucial in regulating adrenal hormone production .

Chemical Reactions Analysis

Tildacerfont undergoes several key chemical interactions within the body, particularly concerning its pharmacodynamics:

  • Binding Reaction: The primary reaction involves Tildacerfont binding to the CRF1 receptor, inhibiting its activation by endogenous corticotropin-releasing factor.
  • Downstream Effects: This inhibition leads to reduced secretion of adrenocorticotropic hormone from the pituitary gland, which subsequently lowers adrenal androgen production.

While specific reaction kinetics are not extensively detailed, preliminary studies indicate a rapid onset of action following oral administration .

Mechanism of Action

Tildacerfont functions by blocking the CRF1 receptor located in the pituitary gland. This blockade disrupts the signaling pathway that typically leads to increased production of adrenocorticotropic hormone, thereby reducing adrenal androgen levels. The mechanism can be summarized as follows:

  1. Inhibition of Corticotropin-Releasing Factor: By preventing corticotropin-releasing factor from binding to its receptor.
  2. Reduction in Adrenocorticotropic Hormone Secretion: This leads to decreased stimulation of adrenal glands.
  3. Lowered Androgen Production: Resulting in improved hormonal balance and alleviation of symptoms associated with conditions like congenital adrenal hyperplasia .

Clinical trials have shown significant reductions in biomarkers such as dehydroepiandrosterone sulfate levels in patients treated with Tildacerfont .

Physical and Chemical Properties Analysis

Tildacerfont exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility compared to first-generation CRF1 antagonists, facilitating better absorption.
  • Stability: Chemically stable under physiological conditions, allowing for sustained therapeutic effects.
  • Bioavailability: Improved bioavailability due to optimized molecular design, leading to effective dosing regimens .

Relevant Data

  • pH Stability Range: Optimal stability within physiological pH (7.4).
  • Half-Life: Preliminary studies suggest a favorable half-life conducive for once-daily dosing.
Applications

Tildacerfont is primarily being investigated for:

  • Polycystic Ovary Syndrome: Targeting hormonal imbalances associated with this condition.
  • Congenital Adrenal Hyperplasia: Aiming to reduce reliance on supraphysiologic doses of glucocorticoids while managing excess androgen levels.

Clinical trials have demonstrated promising results in both indications, highlighting Tildacerfont's potential as a transformative therapy in endocrine disorders .

Properties

CAS Number

1014983-00-6

Product Name

Tildacerfont

IUPAC Name

4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine

Molecular Formula

C20H26ClN5OS

Molecular Weight

420.0 g/mol

InChI

InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3

InChI Key

CLKXPWDYEYIPFS-UHFFFAOYSA-N

SMILES

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(N=C(S3)N4CCOCC4)Cl)C

Solubility

Soluble in DMSO

Synonyms

Tildacerfont

Canonical SMILES

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.